Cas no 1217679-66-7 ((2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid)

(2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid structure
1217679-66-7 structure
Product Name:(2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
Numero CAS:1217679-66-7
MF:C10H17NO6
MW:247.24508357048
CID:1212924
PubChem ID:40429707
Update Time:2025-04-20

(2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
    • BOC-A-METHYL-L-ASP
    • CTK7G8843
    • AB12251
    • AG-B-16842
    • BOC-(S)-2-AMINO-2-METHYLPROPANEDIOIC ACID
    • (2S)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanedioic acid
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-METHYLSUCCINIC ACID
    • Boc-alpha-methyl-L-aspartic acid
    • Boc-
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanedioic acid
    • (S)-2-(tert-butoxycarbonylamino)-2-methylsuccinic acid
    • 1217679-66-7
    • (S)-2-((tert-Butoxycarbonyl)amino)-2-methylsuccinic acid
    • BOC-ALPHA-METHYL-L-ASP
    • SCHEMBL16394247
    • A inverted exclamation mark-methyl-L-Asp
    • AKOS015836574
    • (2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
    • MDL: MFCD02682501
    • Inchi: 1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1
    • Chiave InChI: WMDCRWFYQLYYCO-JTQLQIEISA-N
    • Sorrisi: O(C(N[C@@](C(=O)O)(C)CC(=O)O)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 247.10558726g/mol
  • Massa monoisotopica: 247.10558726g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 7
  • Complessità: 332
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 113Ų

(2s)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.